Semotiadil fumarate

Description

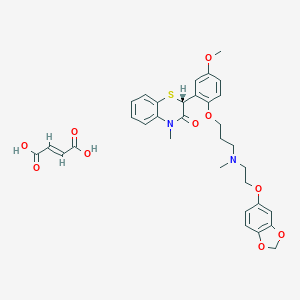

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

116476-14-3 |

|---|---|

Molecular Formula |

C33H36N2O10S |

Molecular Weight |

652.7 g/mol |

IUPAC Name |

(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t28-;/m1./s1 |

InChI Key |

DIEJEELGDWGUCV-CNTJLTAHSA-N |

SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O |

Synonyms |

3,4-dihydro-2-(5-methoxy-2-(3-(N-methyl-N-(2-((3,4-methylenedioxy)phenoxy)ethyl)amino)propoxy)phenyl)-4-methyl-3-oxo-2H-1,4-benzothiazine levosemotiadil SA 3212 SA-3212 SD 3211 SD 3212 SD-3211 SD-3212 semotiadil semotiadil fumarate sesamodil sesamodil fumarate |

Origin of Product |

United States |

Chemical Properties and Synthesis

Semotiadil (B55868) fumarate (B1241708) is chemically described as (2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid. nih.gov It is a derivative of benzothiazine.

Chemical Properties of Semotiadil Fumarate

| Property | Value |

|---|---|

| Molecular Formula | C33H36N2O10S |

| Molecular Weight | 652.7 g/mol |

| IUPAC Name | (2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid |

| InChI Key | DIEJEELGDWGUCV-CNTJLTAHSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2SC@@HC3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O |

| PubChem CID | 6437846 |

Data sourced from PubChem. nih.gov

The synthesis of this compound involves a multi-step process. One documented method begins with the reaction of 2-(2-hydroxy-5-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one with 3-chloropropyl bromide to form an intermediate. drugfuture.com This intermediate is then condensed with N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine to yield the base compound, semotiadil. drugfuture.com The final step is the reaction with fumaric acid to produce this compound. smolecule.com

Molecular and Cellular Mechanisms of Action of Semotiadil Fumarate

Voltage-Gated Calcium Channel Modulation

Semotiadil's principal pharmacological effect is the inhibition of L-type calcium channels, which are critical for the regulation of intracellular calcium concentration and, consequently, smooth muscle contraction and cardiac function. nih.gov

In studies using dispersed smooth muscle cells from the rabbit portal vein, semotiadil (B55868) demonstrated a concentration-dependent inhibition of the voltage-dependent calcium current (ICa). nih.govcapes.gov.br When dissolved in dimethylsulfoxide (DMSO), semotiadil at concentrations of 0.1 μM and greater inhibited the ICa. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 2.0 μM with a Hill's coefficient of 1.0 when the holding potential was maintained at -100 mV. nih.govcapes.gov.br Further investigations revealed that semotiadil dissolved in deionized water exhibited a more potent inhibition of ICa compared to when it was dissolved in DMSO. nih.govchemsrc.com

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| IC50 | 2.0 μM | Isolated smooth muscle cells (rabbit portal vein), holding potential -100 mV, dissolved in DMSO | nih.govcapes.gov.br |

| Inhibition at 1 μM | 12.4 ± 9.7% | - | chemsrc.commedchemexpress.com |

| Inhibition at 10 μM | 25 ± 11.0% | - | chemsrc.commedchemexpress.com |

The decay of the ICa in smooth muscle cells is characterized by two time constants, a fast and a slow component. nih.gov Semotiadil, at concentrations below 1 μM, was found to selectively reduce the slow time constant of ICa decay without affecting the fast time constant. nih.govmedchemexpress.com This suggests a specific interaction with the mechanisms governing the slower phase of current inactivation.

The recovery from ICa inactivation also follows a biphasic pattern with two time constants. nih.gov Treatment with semotiadil at a concentration of 1 μM was observed to prolong the slow recovery phase, indicating that the drug interferes with the transition of the channel from the inactivated state back to the resting state. nih.govmedchemexpress.com

Semotiadil's inhibitory action is voltage-dependent. nih.gov When the holding potential was shifted to more depolarized values, such as -80 mV or -60 mV, the concentration-inhibition curve for semotiadil shifted to the left compared to that observed at -100 mV. nih.govcapes.gov.br This indicates that semotiadil has a higher affinity for the calcium channel in its inactivated state. nih.gov Furthermore, semotiadil was shown to shift the voltage-dependent inactivation curve to the left. nih.govmedchemexpress.com This suggests that the drug promotes the inactivated state of the channel, thereby reducing the availability of channels to open upon depolarization. nih.gov

| Kinetic Parameter | Effect of Semotiadil | Reference |

|---|---|---|

| Slow time constant of ICa decay | Reduced (<1 μM) | nih.gov |

| Fast time constant of ICa decay | No effect (<1 μM) | nih.gov |

| Slow recovery from ICa inactivation | Prolonged (1 μM) | nih.gov |

| Voltage-dependent inactivation curve | Shifted to the left | nih.gov |

While the primary target of semotiadil is the L-type calcium channel, there is emerging evidence suggesting its interaction with other ion channels.

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel that has been implicated in various cellular processes, including responses to vascular smooth muscle agonists. nih.govplos.org While direct, specific studies on the modulation of TRPC6 by semotiadil are limited, the context of its action on vascular smooth muscle suggests a potential area for further investigation. TRPC6 channels are known to be activated downstream of Gαq-coupled receptors and contribute to calcium influx. plos.org Given that semotiadil inhibits contractions induced by agonists like histamine (B1213489), which can activate TRPC6 pathways, exploring a direct or indirect modulatory role of semotiadil on TRPC6 could provide a more complete understanding of its vascular effects. nih.gov

Broader Ion Channel Interactions

Ligand-Gated Ion Channel Interactions

Semotiadil fumarate (B1241708) has been demonstrated to interact with ligand-gated ion channels. Research indicates that semotiadil recemate fumarate acts as an inhibitor of these channels, with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM cymitquimica.com. Ligand-gated ion channels are crucial for converting chemical signals from neurotransmitters directly into electrical currents, a fundamental process in neuronal signaling khanacademy.orgfrontiersin.org. The interaction of semotiadil with these channels suggests a mechanism of action that extends beyond its effects on voltage-gated channels. The modulation of these channels can influence cellular electrical properties and subsequent physiological responses khanacademy.org.

Sodium and Potassium Channel Blocking Activities of Semotiadil Fumarate Stereoisomers (e.g., Levosemotiadil (B1675184) Fumarate)

The antiarrhythmic properties of semotiadil are attributed not only to its calcium channel antagonism but also to its interaction with sodium (Na+) and potassium (K+) channels, with its stereoisomers showing distinct activities nih.gov.

Levosemotiadil (SD-3212) , the (S)-enantiomer of semotiadil, exhibits potent antiarrhythmic activity due to its inhibitory effects on sodium and calcium channels nih.gov. It is classified as a Class I antiarrhythmic drug, a category defined by Na+ channel blockade nih.govarxiv.org. In addition to its sodium and calcium channel blocking actions, levosemotiadil also possesses potassium channel blocking activity . Studies using photoaffinity labeling revealed that the (S)-isomer of a semotiadil derivative binds preferentially and more efficiently to Na+ channels from rat brains and porcine hearts compared to the (R)-isomer clockss.org. This enantioselective interaction underscores the structural basis for its potent sodium channel blocking effects clockss.org.

The dual action of blocking both sodium and potassium channels can significantly impact the cardiac action potential. Sodium channel blockade can slow the upstroke of the action potential, while potassium channel blockade can delay repolarization, both of which are mechanisms that can terminate or prevent arrhythmias arxiv.org.

| Stereoisomer | Target Ion Channel | Primary Activity | Reference |

| Levothis compound ((S)-isomer) | Sodium (Na+) Channels | Potent inhibition, Class I antiarrhythmic action. Preferential binding over (R)-isomer. | nih.govclockss.org |

| Potassium (K+) Channels | Blocking activity noted, including on IKACh channels. | patsnap.comhku.hk | |

| Calcium (Ca2+) Channels | Inhibitory action. | nih.gov | |

| (R)-Semotiadil | Calcium (Ca2+) Channels | Preferential binding over (S)-isomer. | clockss.org |

| Sodium (Na+) Channels | Weaker binding and photoincorporation compared to (S)-isomer. | clockss.org |

Receptor Binding and Ligand-Target Interactions

Specificity of Binding to Calcium Channel Subunits (e.g., α1 subunit)

The primary target for semotiadil's calcium antagonist effect is the L-type voltage-dependent calcium channel researchgate.net. These channels are complex structures composed of several subunits, including α1, α2δ, β, and γ escholarship.org. The α1-subunit is the largest component and forms the central ion-conducting pore, containing the binding sites for various classes of calcium channel blockers escholarship.org.

Research utilizing photoaffinity labeling with an azidophenyl derivative of [3H]semotiadil has definitively identified the α1 subunit as the specific binding site for semotiadil. In these studies, specific photoincorporation of the labeled semotiadil analog was observed exclusively in the α1 subunit of the Ca2+ channel in skeletal muscle and cardiac membrane preparations researchgate.netnih.gov. This specific interaction confirms that the pharmacological effects of semotiadil are mediated through direct binding to the pore-forming subunit of the L-type calcium channel.

Identification of Binding Domains and Pockets within Calcium Channels

Further investigation through proteolytic and cyanogen (B1215507) bromide (CNBr) cleavage of the photolabeled α1-subunit has allowed for the precise mapping of the semotiadil binding domain researchgate.net. These studies have pinpointed the binding region to a specific segment within the α1 subunit's primary structure.

Key findings indicate that semotiadil binds to the region of transmembrane segment S6 in domain IV (IVS6) clockss.orgresearchgate.net. This region is a critical component of the channel's inner pore and is implicated as a binding pocket for multiple classes of Ca2+ antagonists researchgate.net. More detailed analysis has identified smaller, specific fragments associated with semotiadil binding:

A 6.6 kDa tryptic fragment and a 6.1 kDa Lys-C/Glu-C fragment researchgate.net.

Further cleavage produced smaller fragments of 3.4 kDa and 1.8 kDa, corresponding to the amino acid sequences Tyr1350-Met1366 and Leu1367-Met1381 , which contain the IVS6 segment researchgate.net.

In cardiac Ca2+ channels, the labeled site was located within a peptide fragment between Cys1461 and Lys1529 , a region that encompasses the identified binding site in skeletal muscle nih.gov. The subtle differences in amino acid residues within this binding pocket between cardiac and skeletal muscle channels may account for the observed differences in binding characteristics and affinity nih.gov.

| Tissue Source | Binding Subunit | Identified Binding Domain | Specific Fragments/Residues | Reference |

| Skeletal Muscle | α1 | Transmembrane Segment S6 in Domain IV (IVS6) | Tyr1350-Met1366, Leu1367-Met1381 | researchgate.net |

| Cardiac Muscle | α1 | Encompasses the skeletal muscle site | Cys1461-Lys1529 | nih.gov |

Allosteric Interactions with Other Calcium Channel Antagonist Classes (e.g., 1,4-dihydropyridines, phenylalkylamines, 1,5-benzothiazepines) at Binding Sites

The binding site for semotiadil on the α1-subunit overlaps with, but is not identical to, the binding sites of other major classes of calcium channel antagonists, including 1,4-dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and 1,5-benzothiazepines (e.g., diltiazem) researchgate.netnih.govscispace.com. This spatial relationship leads to allosteric interactions, where the binding of one drug modulates the binding of another.

Semotiadil exhibits a negative allosteric interaction with these other classes of Ca2+ antagonists scispace.com. This means that the binding of semotiadil reduces the affinity of the receptor for dihydropyridines, phenylalkylamines, and benzothiazepines, and vice-versa scispace.com. This interaction suggests that while their binding domains are distinct, they are conformationally coupled. The binding of semotiadil likely induces a conformational change in the α1-subunit that is unfavorable for the binding of the other antagonist classes. This characteristic distinguishes semotiadil's binding mechanism from those of the other established calcium channel blockers and classifies it as a novel benzothiazine modulator of the L-type calcium channel researchgate.netscispace.com.

Preclinical Pharmacodynamic Characterization of Semotiadil Fumarate in Experimental Models

In Vitro Studies on Vascular and Cardiac Tissues

Effects on Cytosolic Calcium Levels ([Ca2+]i) and Contractile Force in Isolated Arteries

In studies using isolated porcine coronary arteries, semotiadil (B55868) demonstrated a concentration-dependent inhibition of both the increase in cytosolic calcium levels ([Ca2+]i) and the contractile force induced by high potassium chloride (KCl). nih.gov This suggests that its primary mechanism of action involves the blockade of voltage-dependent L-type calcium channels. nih.govnih.gov

Further investigations explored the effects of semotiadil on histamine-induced responses. Histamine (B1213489) typically causes a transient, followed by a sustained, increase in both [Ca2+]i and force. nih.gov Semotiadil was found to reduce the maximum response in both [Ca2+]i and force to histamine. nih.govnih.gov This is in contrast to verapamil (B1683045), which primarily reduces the pD2 values for histamine without affecting the maximum response. nih.govnih.gov Notably, semotiadil did not affect the caffeine-induced increases in [Ca2+]i and force, nor did it displace [3H]-pyrilamine binding, indicating its effects are not mediated through histamine H1 receptors or caffeine-sensitive intracellular calcium stores. nih.govnih.gov

In isolated rat aortas, both semotiadil and its (S)-(-)-enantiomer, SD-3212, inhibited contractions induced by both potassium and norepinephrine. nih.gov The inhibition of norepinephrine-induced contraction by semotiadil was more potent than that of diltiazem (B1670644) or bepridil. nih.gov While semotiadil inhibited the increase in [Ca2+]i induced by high potassium, it only affected the early phase of the [Ca2+]i increase caused by norepinephrine. nih.gov This suggests that in addition to blocking voltage-dependent calcium channels, semotiadil may also inhibit calcium release from intracellular stores or decrease the sensitivity of contractile elements to calcium. nih.gov

Comparative Analysis of Vasoselectivity versus Cardioselectivity Relative to Other Calcium Antagonists

Semotiadil exhibits a distinct profile of tissue selectivity compared to other calcium antagonists. It is considered more vasoselective than diltiazem and verapamil but less so than dihydropyridines like nifedipine (B1678770) and nisoldipine. scispace.comsemanticscholar.orgunideb.hu This intermediate selectivity profile suggests a balanced action on both vascular and cardiac tissues. nih.govresearchgate.net

Table 1: Comparative Selectivity of Calcium Antagonists in Isolated Perfused Rat Hearts

| Compound | Effect on Cardiac Contractility | Effect on Coronary Response to Acetylcholine |

|---|---|---|

| Semotiadil | Significant suppression | Inhibited |

| Diltiazem | Reduced | No effect |

| Nifedipine | No reduction at effective coronary concentrations | Inhibited |

| Nisoldipine | No reduction at effective coronary concentrations | Inhibited |

Investigation of Negative Inotropic and Chronotropic Effects on Isolated Cardiac Preparations

Semotiadil demonstrates both negative inotropic (force of contraction) and chronotropic (heart rate) effects in isolated cardiac preparations. nih.govnih.gov In studies using guinea pig right atria and right ventricular papillary muscles, semotiadil induced concentration-dependent negative chronotropic and inotropic effects. nih.gov

A comparative analysis of ten different calcium channel antagonists revealed the following order of potency for the negative chronotropic effect: CD-832 > nicardipine (B1678738) = gallopamil (B102620) > clentiazem (B1222845) > nifedipine = efonidipine (B1671133) > amlodipine (B1666008) = semotiadil > verapamil > diltiazem. nih.gov For the negative inotropic effect, the order of potency was: nicardipine = gallopamil > nifedipine > verapamil > CD-832 > diltiazem > clentiazem > efonidipine = semotiadil > amlodipine. nih.gov

An important finding was the selectivity for negative chronotropic over negative inotropic effects. The ratio of the EC50 for the negative inotropic effect to the EC50 for the negative chronotropic effect was used as an index of this selectivity. Semotiadil, along with amlodipine, efonidipine, and clentiazem, showed a higher ratio, indicating a preference for a negative chronotropic effect. nih.gov Specifically, the ratio for semotiadil was 30.0, suggesting a more pronounced effect on heart rate reduction compared to contractility suppression. nih.gov This "chrono-selective" property could be beneficial in the treatment of certain cardiovascular conditions. nih.gov

In Langendorff-perfused rabbit hearts, semotiadil was more potent in increasing coronary artery flow than in depressing cardiac functions such as contractile force, heart rate, and conduction time. researchgate.net

Table 2: Chrono-selectivity of Various Calcium Antagonists

| Compound | EC50 Ratio (Inotropic/Chronotropic) |

|---|---|

| Amlodipine | 37.1 |

| Efonidipine | 35.4 |

| Semotiadil | 30.0 |

| CD-832 | 11.4 |

| Clentiazem | 7.11 |

| Diltiazem | 0.92 |

| Gallopamil | 0.87 |

| Nicardipine | 0.87 |

| Verapamil | 0.65 |

| Nifedipine | 0.29 |

In Vivo Preclinical Studies in Animal Models of Cardiovascular Conditions

Mechanistic Studies of Antihypertensive Effects in Spontaneously Hypertensive Rats and Renal Hypertensive Dogs

In conscious, unrestrained spontaneously hypertensive rats (SHRs), orally administered semotiadil produced a dose-dependent and long-lasting antihypertensive effect. semanticscholar.org A dose of 30 mg/kg resulted in hypotension that persisted for 18 hours, a longer duration of action compared to diltiazem and nifedipine. semanticscholar.org Unlike nifedipine, which caused marked tachycardia, and diltiazem, which induced bradycardia, semotiadil only caused a slight increase in heart rate. semanticscholar.org This minimal effect on heart rate is considered a beneficial property for an antihypertensive drug. semanticscholar.org

Similar long-lasting antihypertensive effects were observed in conscious renal hypertensive dogs. scispace.comnih.gov In this model, semotiadil demonstrated its effects without significantly affecting heart rate or atrioventricular conduction. nih.gov These findings in different animal models of hypertension suggest that semotiadil is a potent antihypertensive agent with a prolonged duration of action and a favorable heart rate profile. scispace.comsemanticscholar.org

Effects on Renal Hemodynamics and Function

Studies in pentobarbital-anesthetized dogs have shown that intrarenal arterial infusion of semotiadil leads to significant improvements in renal hemodynamics and function. nih.gov Specifically, semotiadil increased renal blood flow (RBF), glomerular filtration rate (GFR), urine flow, and the urinary excretion of electrolytes. nih.gov It also stimulated renin release. nih.gov

Synergistic Pharmacodynamic Interactions with Co-Administered Agents (e.g., Enalapril (B1671234), Trichlormethiazide (B1682463), diuretics, beta-blockers) in Preclinical Settings

The therapeutic potential of an antihypertensive agent can often be enhanced through combination therapy, which can lead to synergistic or additive effects, allowing for better blood pressure control at lower individual doses and potentially reducing side effects. Preclinical studies have explored the pharmacodynamic interactions of semotiadil fumarate (B1241708) with other cardiovascular drugs, including angiotensin-converting enzyme (ACE) inhibitors, thiazide diuretics, and beta-blockers.

In preclinical investigations involving conscious, spontaneously hypertensive rats (SHR), the co-administration of semotiadil fumarate with the ACE inhibitor enalapril demonstrated a significant synergistic antihypertensive effect. wikipedia.orgwikipedia.org When administered alone, both semotiadil (10 mg/kg, p.o.) and enalapril (5 mg/kg, p.o.) showed antihypertensive effects that became apparent after the third daily dose. However, these effects tended to wane before the next scheduled dose. wikipedia.orgwikipedia.org

In contrast, the combination of semotiadil and enalapril resulted in a potentiation of their individual effects. wikipedia.orgwikipedia.org A key finding from a two-week study was that after the seventh dose of the combined regimen, the antihypertensive effect became persistent, indicating a continuous control of hypertension. wikipedia.orgwikipedia.org This sustained effect was not observed with either drug alone at the doses tested. Notably, throughout the study, the heart rate of the animals remained unaffected by the administration of semotiadil, enalapril, or their combination. wikipedia.orgwikipedia.org These findings suggest that the combined daily administration of low doses of semotiadil and enalapril may offer a more consistent and effective control of hypertension. wikipedia.orgwikipedia.org

The interaction between this compound and the thiazide diuretic trichlormethiazide has also been evaluated in spontaneously hypertensive rats. In these studies, trichlormethiazide alone, at a dose of 30 mg/kg (p.o.), did not produce a significant antihypertensive effect. wikipedia.orgwikipedia.org

When co-administered with semotiadil, the effects were not consistently additive. wikipedia.orgwikipedia.org While in some instances an additive effect on blood pressure reduction was observed, this was not a consistent finding throughout the treatment period. wikipedia.orgwikipedia.org As with enalapril, the combination therapy with trichlormethiazide did not induce any significant changes in the heart rate of the experimental animals. wikipedia.orgwikipedia.org

Currently, there is a lack of specific preclinical studies investigating the synergistic pharmacodynamic interactions of this compound with other classes of diuretics, such as loop diuretics (e.g., furosemide). Therefore, the potential for synergistic or additive effects with these agents remains to be elucidated.

Preclinical research has also examined the effects of combining this compound with the beta-blocker propranolol (B1214883) in conscious renal hypertensive dogs. These studies indicated that the oral administration of semotiadil alone resulted in a dose-dependent decrease in blood pressure without affecting heart rate. The combination of semotiadil with propranolol was also found to be effective in reducing blood pressure. Importantly, this combination therapy did not negatively impact heart rate or atrioventricular conduction. These findings suggest that the co-administration of semotiadil and a beta-blocker like propranolol may be a useful therapeutic strategy for hypertension, offering effective blood pressure reduction without inducing bradycardia or other conduction abnormalities.

Interactive Data Table: Synergistic Effects of this compound in Preclinical Models

| Co-Administered Agent | Animal Model | Key Pharmacodynamic Findings | Effect on Heart Rate | Reference |

| Enalapril | Spontaneously Hypertensive Rats (SHR) | Potentiated and persistent antihypertensive effect after 7 days of combined daily dosing. | No significant change. | wikipedia.orgwikipedia.org |

| Trichlormethiazide | Spontaneously Hypertensive Rats (SHR) | Not always additive to the antihypertensive effect of semotiadil. | No significant change. | wikipedia.orgwikipedia.org |

| Propranolol | Conscious Renal Hypertensive Dogs | Combination produced antihypertensive effects without affecting atrioventricular conduction. | No significant change. |

Structure Activity Relationship Sar and Computational Studies of Semotiadil Fumarate

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) studies have been instrumental in deciphering the physicochemical properties of semotiadil (B55868) and its congeners that are critical for their calcium antagonistic effects.

Quantitative analysis of semotiadil congeners, which possess a benzothiazine cyclic system, has been conducted using the Hansch-Fujita method. This approach has revealed a significant correlation between certain physicochemical descriptors and the Ca2+ antagonistic activity. researchgate.net

A key finding is the quadratic dependency of the biological activity on the lipophilicity of the terminal arylalkylamine moieties, described by the ClogP value. researchgate.net This suggests that there is an optimal lipophilicity for maximal activity. Furthermore, a correlation has been established between the dipole moment component of the 5'-substituted 2-phenylbenzothiazine parts of the molecules and their potency. researchgate.net These QSAR models have been crucial in understanding the chemical features that govern the activity of these compounds. nih.gov The selection of appropriate descriptors is vital for the credibility of QSAR models. frontiersin.org

The following table summarizes the key physicochemical descriptors and their influence on the calcium antagonistic activity of semotiadil congeners.

| Physicochemical Descriptor | Influence on Activity | Description |

| Lipophilicity (ClogP) | Quadratic dependency | An optimal level of lipophilicity in the terminal arylalkylamine moiety is required for maximum calcium antagonistic activity. researchgate.net |

| Dipole Moment | Direct correlation | The dipole moment of the 5'-substituted 2-phenylbenzothiazine portion of the molecule is correlated with the potency of the antagonist. researchgate.net |

Efforts to understand the interaction of semotiadil with its target, the L-type calcium channel, have involved the prediction of its binding mode and the development of a pharmacophore model. Photolabeling studies using an azidophenyl derivative of [3H]semotiadil have been pivotal in identifying the binding domain. researchgate.net These studies revealed that specific photoincorporation occurs in the α1 subunit of the L-type Ca2+ channel, precisely within the region of transmembrane segment S6 in domain IV. researchgate.net This region is considered an important component of the binding pocket for various Ca2+ antagonists. researchgate.net

The binding site for semotiadil appears to overlap with, but is not identical to, those of other classes of calcium channel blockers like phenylalkylamines, dihydropyridines, and benzothiazepines. researchgate.net This distinction in the binding site contributes to semotiadil's unique pharmacological profile. scispace.com Further studies have shown that the binding region for (S)-semotiadil in sodium channels is also located in a highly homologous region, IVS6. clockss.org

While a detailed, explicit pharmacophore model for semotiadil is not extensively published, the essential structural features for activity can be inferred from SAR studies. A general pharmacophore model for benzothiazepine-related calcium channel blockers includes two aromatic ring systems and a basic side chain. clockss.org For semotiadil, the key pharmacophoric elements would include the benzothiazine core, the substituted phenyl ring at the 2-position, and the flexible aminoalkoxy side chain. The spatial arrangement of these features is critical for effective binding to the calcium channel. nih.gov

Elucidation of Physicochemical Descriptors (e.g., lipophilicity, dipole moment) Influencing Calcium Antagonistic Activity

Conformational Analysis and Stereochemical Investigations

The three-dimensional structure and conformational flexibility of semotiadil are critical determinants of its biological activity. Advanced analytical techniques have been employed to investigate its absolute configuration and conformational preferences.

The stereochemistry of semotiadil has been unequivocally established through X-ray crystallography and circular dichroism (CD) spectroscopy. scispace.comchromsoc.jp The absolute configuration of the chiral center at the 2-position of the benzothiazine ring was confirmed as R. scispace.comchromsoc.jp This was determined by X-ray analysis of a diastereomeric salt of semotiadil with (S)-(+)-mandelic acid. scispace.comchromsoc.jp

These studies also revealed important details about the conformation of the molecule. The benzothiazine ring adopts a P-conformation, and the 2-phenyl ring is situated in an equatorial position. scispace.com This conformation is observed in both the crystalline state and in ethanolic solution, as confirmed by CD spectral analysis. scispace.comchromsoc.jp The CD spectra of the mandelate (B1228975) salt and the fumarate (B1241708) salt (semotiadil fumarate) in ethanol (B145695) showed similar patterns, allowing for the unambiguous assignment of CD bands and the determination of the benzothiazine ring conformation based on the helicity rule. scispace.comchromsoc.jp The stability of the crystal structure is maintained by hydrogen bonding, electrostatic, and hydrophobic interactions. scispace.comchromsoc.jp

Semiempirical molecular orbital methods have been utilized to perform conformational analysis of the 2-phenylbenzothiazine (2-PBT) portion of semotiadil and its analogs. researchgate.net These computational studies are in good agreement with experimental NMR data. researchgate.net The analysis suggests the existence of two local minimum conformations that differ by the rotational angle (θ1) of the 2-phenyl ring. researchgate.net

A significant correlation was found between the molar fractional ratios of conformations within a specific range of θ1 and the calcium antagonistic activities of the compounds. researchgate.net Biologically active analogs were found to have two local minimum conformations, whereas an inactive analog did not show any stable conformation in the same rotational angle range. researchgate.net These findings suggest that the active conformation for the 2-PBT part of semotiadil is similar to the global minimum conformation of the most potent analogs. researchgate.net

X-ray Crystallography and Circular Dichroism (CD) for Absolute Configuration and Benzothiazine Ring Conformation

Design and Synthesis of Analogs for SAR Probing

The synthesis of a wide range of semotiadil analogs has been a cornerstone of the SAR studies to probe the structural requirements for calcium antagonistic activity. These synthetic efforts have focused on modifying various parts of the semotiadil scaffold.

The 1,4-benzothiazine core is recognized as a privileged scaffold in drug discovery, and its biological properties are highly dependent on the nature and position of its substituents. bamu.ac.in For semotiadil and related compounds, analogs have been synthesized by introducing different substituents on the 2-phenyl ring and by altering the length and composition of the aminoalkoxy side chain. researchgate.netnih.gov

For instance, the synthesis of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines allowed for the evaluation of the impact of the side chain on activity. nih.gov Additionally, aliphatic and aromatic azido (B1232118) derivatives of semotiadil have been synthesized to serve as photoaffinity probes for studying the L-type calcium channels. justia.com The design and synthesis of these analogs are crucial for a comprehensive understanding of the SAR, which in turn guides the development of new and improved therapeutic agents.

Advanced Analytical Methodologies for Semotiadil Fumarate Characterization and Mechanistic Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

The precise molecular structure of Semotiadil (B55868) and its metabolites has been confirmed through the integrated use of various spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been a pivotal tool in the structural analysis of Semotiadil and its derivatives. In a study investigating the biliary metabolites of Semotiadil fumarate (B1241708) in rats, ¹H-NMR spectrometry was instrumental. nih.govtandfonline.com The proton NMR spectra, recorded on a JEOL model JNM-GSX500 using deuteriomethanol (CD₃OD) as the solvent, allowed for the detailed characterization of five major biliary metabolites, which were identified as phenolic O-glucuronides. nih.govtandfonline.com For instance, the absence of a singlet at 3.58 ppm (corresponding to the methoxy (B1213986) group) and a singlet at 3.53 ppm (N-methyl group) in the NMR spectrum of a metabolite (M-D) indicated metabolic changes at these specific positions. tandfonline.com Conformational analysis of Semotiadil has also been performed using NMR studies, which, in conjunction with semi-empirical molecular orbital methods, helped to understand the conformation of the 2-phenylbenzothiazine part of the molecule. researchgate.net

Infrared (IR) Spectroscopy , while not detailed in the specific context of Semotiadil in the available literature, is a standard method for identifying functional groups. uc.ptrsc.org The IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For a complex molecule like Semotiadil fumarate, IR spectroscopy would be used to confirm the presence of key functional groups such as the carbonyl (C=O) group in the benzothiazinone ring, the ether linkages (C-O-C), the aromatic rings, and the amine group.

Mass Spectrometry (MS) has been crucial for determining the molecular weight and fragmentation patterns of Semotiadil and its metabolites. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to analyze the biliary metabolites of this compound. nih.govtandfonline.com The protonated molecular ion peak (M+H)⁺ is a key piece of data obtained from FAB-MS. For example, one metabolite (M-D) showed an (M+H)⁺ peak at m/z 685, which was 14 mass units lower than another metabolite, suggesting demethylation. tandfonline.com The exact mass of this compound is listed as 652.20906652 Da. nih.gov Furthermore, a highly effective method combining immunoaffinity purification with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and nano-electrospray ionization tandem MS (nano-ESI-MS/MS) was developed to identify amino acid residues photolabelled with an azidophenyl derivative of Semotiadil. nih.gov This advanced MS technique allowed for the precise identification of photolabelled fragments of human serum albumin, revealing the binding sites of the drug. nih.gov

| Spectroscopic Technique | Application for this compound | Key Findings |

| ¹H-NMR Spectroscopy | Structural elucidation of biliary metabolites. nih.govtandfonline.com Conformational analysis. researchgate.net | Identified metabolites as phenolic O-glucuronides. nih.gov Determined sites of metabolic modification. tandfonline.com Confirmed P-conformation of the benzothiazine ring. researchgate.net |

| Mass Spectrometry (FAB-MS, MALDI-TOF MS, nano-ESI-MS/MS) | Molecular weight determination of metabolites. nih.govtandfonline.com Identification of photolabelled protein fragments. nih.gov | Confirmed molecular weights of glucuronide conjugates. tandfonline.com Identified Lys-414 and Lys-541 on human serum albumin as binding sites. nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification (general application). | Used to confirm the presence of characteristic functional groups in organic molecules. uc.ptrsc.org |

Chromatographic Techniques for Purity Assessment and Stereoisomer Resolution

The enantiomeric purity of chiral drugs is a critical quality attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Semotiadil possesses a chiral center, making the resolution of its enantiomers essential. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. researchgate.net

A study detailed the development of a chromatography system specifically for the manufacturing of the chiral antihypertensive drug, this compound. researchgate.net The complete resolution of the racemate was necessary to ensure the high purity required for its medicinal use. researchgate.net Another method described for the optical resolution of racemic Semotiadil involves chromatography over a column packed with crystalline cellulose (B213188) triacetate, using 95% ethanol (B145695) as the eluent. drugfuture.com

Modern chiral columns are often compatible with reversed-phase conditions, which has broadened the applicability of HPLC for chiral separations. researchgate.net The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. chemrxiv.orgwvu.edu For instance, a chiral liquid chromatographic method for another fumarate salt, Fesoterodine Fumarate, was developed using a Chiralpak IC-3 column with a mobile phase of n-hexane, isopropyl alcohol, and diethyl amine. jocpr.com This highlights a common approach that could be applied to this compound for quality control and purity analysis.

| Chromatographic Technique | Application | Method Details |

| High-Performance Liquid Chromatography (HPLC) | Optical resolution of racemic Semotiadil. drugfuture.com | Column packed with crystalline cellulose triacetate; eluent: 95% ethanol. drugfuture.com |

| Column Chromatography | Manufacturing of chiral this compound. researchgate.net | System designed for complete resolution of the racemate to achieve high purity for medicinal use. researchgate.net |

Radioligand Binding Assays for Receptor Affinity Determination (e.g., [3H]-pyrilamine binding)

Radioligand binding assays are a cornerstone of pharmacological research, allowing for the quantification of ligand affinity for a specific receptor. nih.gov These assays utilize a radioactively labeled compound (radioligand) to trace and measure its binding to a target.

In the context of Semotiadil, its interaction with histamine (B1213489) H1 receptors was investigated using a [³H]-pyrilamine binding assay. The study, conducted on bovine cerebellar membranes, revealed that Semotiadil, even at a high concentration of 10 µM, did not displace the specific binding of [³H]-pyrilamine. nih.gov This finding suggests that Semotiadil does not interact with the histamine H1 receptor, and its pharmacological effects are not mediated through this pathway. nih.gov

Conversely, other binding assays have been used to characterize Semotiadil's primary mechanism of action as a calcium channel blocker. Experiments using pig coronary artery membranes and the radioligand (+)-[³H]PN 200-110, a dihydropyridine (B1217469) calcium channel antagonist, demonstrated that Semotiadil interacts with the L-type calcium channel. nih.gov The results showed that Semotiadil increased the equilibrium dissociation constant (Kd) of (+)-[³H]PN-200-110 binding without significantly changing the maximum binding density (Bmax). nih.gov This indicates a negative heterotropic allosteric interaction, meaning Semotiadil binds to a site on the calcium channel that is distinct from the dihydropyridine binding site and modulates its affinity for other ligands. nih.gov

| Assay | Target | Radioligand | Findings for Semotiadil |

| Radioligand Binding Assay | Histamine H1 Receptor nih.gov | [³H]-pyrilamine | No displacement of specific binding, indicating no interaction with the H1 receptor. nih.gov |

| Radioligand Binding Assay | L-type Calcium Channel nih.gov | (+)-[³H]PN 200-110 | Increased Kd of (+)-[³H]PN 200-110 binding, suggesting a negative allosteric interaction with a distinct binding site. nih.gov |

Photolabeling and Proteolytic Mapping for Target Site Identification

Identifying the precise binding site of a drug on its target protein is crucial for understanding its mechanism of action and for rational drug design. Photoaffinity labeling, coupled with proteolytic mapping, is a powerful technique to achieve this. This method involves using a photo-reactive derivative of the drug that, upon UV irradiation, forms a covalent bond with its binding site. The labeled protein is then digested by proteases, and the labeled fragments are identified, typically by mass spectrometry. researchgate.netpnas.org

This approach has been successfully applied to Semotiadil. To identify its binding domain on L-type Ca²⁺ channels, an azidophenyl derivative of [³H]semotiadil was used for photolabeling. researchgate.net Subsequent proteolytic cleavage of the photolabeled channel protein generated smaller fragments, allowing for the mapping of the binding region. researchgate.netnih.gov These studies revealed that Semotiadil binds to a region within the IVS6 segment of the channel, a site that overlaps with, but is not identical to, the binding sites for other classes of calcium channel antagonists like phenylalkylamines and dihydropyridines. researchgate.netclockss.org

A similar strategy was used to identify the binding site of (S)-Semotiadil on Na⁺ channels. Photoaffinity labeling with (S)-[³H]-D51-4700, an azidophenyl derivative of (S)-semotiadil, on Na⁺ channels from rat brain and porcine heart, followed by protease digestion and immunoprecipitation, identified fragments within the IVS6 region as the binding site. clockss.org

Furthermore, the interaction of Semotiadil with human serum albumin (HSA), a major binding protein in the blood, was investigated. nih.gov An azidophenyl derivative of Semotiadil, termed FNAK, was used to photolabel HSA. After digestion with lysyl endopeptidase, the labeled fragments were purified by immunoaffinity chromatography and analyzed by MALDI-TOF MS and nano-ESI-MS/MS. This detailed analysis pinpointed Lys-414 and likely Lys-541 in domain III of HSA as the specific binding sites for Semotiadil. nih.gov

| Technique | Target Protein | Photoaffinity Probe | Key Findings |

| Photoaffinity Labeling & Proteolytic Mapping | L-type Ca²⁺ Channel researchgate.net | Azidophenyl derivative of [³H]semotiadil | Semotiadil binds to a region within the IVS6 segment of the channel. researchgate.netclockss.org |

| Photoaffinity Labeling & Proteolytic Mapping | Na⁺ Channel clockss.org | (S)-[³H]-D51-4700 (azidophenyl derivative) | (S)-Semotiadil binds to a region within the IVS6 segment of the channel. clockss.org |

| Photoaffinity Labeling, Immunoaffinity Purification & MS | Human Serum Albumin (HSA) nih.gov | FNAK (azidophenyl derivative of Semotiadil) | Identified Lys-414 and Lys-541 in domain III of HSA as binding sites. nih.gov |

Q & A

Q. What are the primary pharmacological mechanisms of semotiadil fumarate, and how can researchers design experiments to validate its calcium antagonistic properties?

this compound acts as a calcium channel antagonist, primarily targeting L-type calcium channels in vascular smooth muscle and cardiac tissues. To validate its mechanism, researchers can use in vitro assays measuring cytosolic Ca²⁺ levels (e.g., fluorescence indicators like fura-2) in isolated tissues, such as porcine coronary arteries or rabbit portal veins . Dose-response curves comparing its efficacy to reference calcium antagonists (e.g., nifedipine) should be constructed, with statistical validation of IC₅₀ values .

Q. How can tissue selectivity of this compound be systematically assessed in preclinical models?

Tissue selectivity is evaluated by comparing its effects across isolated tissues (e.g., coronary arteries, portal veins, and cardiac muscle) under standardized conditions. For example, studies in spontaneously hypertensive rats (SHRs) demonstrated its preferential vasodilation in cerebral and coronary arteries over cardiac tissue, attributed to differences in voltage-dependent Ca²⁺ channel subtypes . Researchers should include control groups using selective inhibitors (e.g., verapamil for cardiac tissue) to isolate tissue-specific responses.

Q. What experimental models are most suitable for studying this compound’s antianginal effects?

Rat models of experimental angina, such as coronary artery ligation or pacing-induced ischemia, are widely used. Key endpoints include reductions in ST-segment elevation (ECG monitoring) and myocardial oxygen demand. Comparisons with established antianginal agents (e.g., benidipine) in anesthetized SHRs can highlight its therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on cytosolic Ca²⁺ levels across different studies?

Discrepancies may arise from variations in experimental conditions (e.g., tissue preparation, calcium indicator dyes). A meta-analysis of published data, focusing on parameters like extracellular Ca²⁺ concentration and voltage-clamp protocols, can identify confounding factors. For instance, studies in canine skeletal muscle membranes revealed allosteric interactions with dihydropyridine binding sites, which may explain differential Ca²⁺ modulation in vascular vs. cardiac tissues .

Q. What methodologies are recommended for investigating this compound’s allosteric interactions with other calcium channel blockers?

Radioligand binding assays using tritiated ligands (e.g., [³H]-nitrendipine) in competitive inhibition experiments can quantify its affinity for L-type channel subtypes. Nakayama et al. (1994) demonstrated that this compound’s binding to canine skeletal muscle membranes is modulated by dihydropyridines, suggesting a unique allosteric binding site . Pair these assays with functional studies (e.g., patch-clamp electrophysiology) to correlate binding affinity with physiological effects.

Q. How should researchers address variability in this compound’s hemodynamic effects across animal models?

Variability in SHRs vs. normotensive models underscores the importance of genetic and hemodynamic baselines. Standardize protocols by controlling factors like anesthesia type (e.g., pentobarbital vs. urethane), which alters autonomic tone. For example, this compound’s hypotensive effect in conscious SHRs was blunted under anesthesia due to suppressed sympathetic activity . Use telemetry in conscious animals for real-time, bias-free hemodynamic monitoring.

Methodological Best Practices

Q. How to design a robust dose-response study for this compound in hypertensive models?

- Dosing : Use a logarithmic dose range (e.g., 0.1–10 mg/kg) to capture threshold and maximal effects.

- Controls : Include vehicle controls and reference drugs (e.g., amlodipine).

- Metrics : Measure systolic/diastolic blood pressure (tail-cuff or radiotelemetry) and heart rate at consistent circadian timepoints .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) and report effect sizes with 95% confidence intervals.

Q. What are the key considerations for presenting this compound data in academic manuscripts?

- Tables : Summarize IC₅₀ values, hemodynamic parameters, and statistical comparisons. Ensure titles are descriptive (e.g., “Table 1: Dose-dependent effects of this compound on mean arterial pressure in SHRs”) .

- Figures : Use line graphs for dose-response curves and bar charts for comparative studies. Annotate significance levels (e.g., P < 0.05) directly on figures .

- Reproducibility : Detail animal strain, drug formulation (e.g., fumarate salt purity), and institutional guidelines compliance .

Data Interpretation Challenges

Q. How to distinguish this compound’s direct calcium antagonism from indirect vasodilatory effects?

Employ pharmacological blockers (e.g., ODQ for nitric oxide synthase, indomethacin for prostaglandins) in isolated tissue experiments. If vasodilation persists despite blockade, the effect is likely calcium channel-mediated. Teramoto (1993) confirmed this by showing this compound inhibits voltage-gated Ca²⁺ currents in rabbit portal veins without altering nitric oxide pathways .

Q. What statistical approaches are optimal for analyzing conflicting data on this compound’s cardiac safety profile?

Use mixed-effects models to account for inter-study variability (e.g., species differences, dosing regimens). Sensitivity analyses can identify outliers, while subgroup analyses (e.g., hypertensive vs. normotensive cohorts) may clarify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.